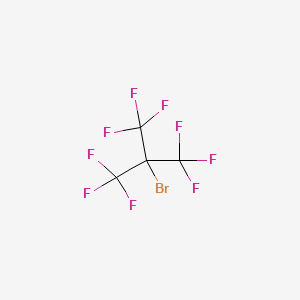

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSXUJUWEOANEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338638 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-43-8 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-(trifluoromethyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Perfluoro-tert-butyl Bromide

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing perfluoro-tert-butyl bromide ((CF₃)₃CBr), a valuable reagent in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies, mechanistic principles, and practical considerations for synthesizing this sterically hindered perfluoroalkyl halide. This guide emphasizes scientifically sound protocols, explains the rationale behind experimental choices, and offers insights into potential challenges and safety measures.

Introduction: The Significance of the Perfluoro-tert-butyl Moiety

The perfluoro-tert-butyl group, -C(CF₃)₃, imparts unique and desirable properties to organic molecules. Its extreme steric bulk and high electronegativity can significantly influence a molecule's conformation, reactivity, and physicochemical characteristics. In the pharmaceutical and agrochemical industries, the introduction of perfluoroalkyl groups can enhance metabolic stability, lipophilicity, and binding affinity. Perfluoro-tert-butylated compounds are also of interest in materials science for the development of advanced polymers and liquid crystals.

Perfluoro-tert-butyl bromide serves as a key building block for introducing the perfluoro-tert-butyl group into a wide range of substrates. Its synthesis, however, presents considerable challenges due to the steric hindrance and the electron-withdrawing nature of the three trifluoromethyl groups. This guide will explore the most viable synthetic pathways to this important compound.

The Primary Synthetic Approach: Nucleophilic Perfluoro-tert-butylation Followed by Bromination

The most promising and logical route to perfluoro-tert-butyl bromide involves the generation of the perfluoro-tert-butyl carbanion, (CF₃)₃C⁻, followed by its reaction with an electrophilic bromine source. This strategy is predicated on the successful and controlled formation of the highly reactive carbanion intermediate.

Generation of the Perfluoro-tert-butyl Carbanion

The formation of the (CF₃)₃C⁻ anion is the critical step in this synthetic sequence. Two primary methods have emerged as effective for generating this nucleophile.

Historically, the reaction of perfluoroisobutene, (CF₃)₂C=CF₂, with a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF), has been used to generate the perfluoro-tert-butyl carbanion.[1] The fluoride ion adds to the double bond, creating the sterically hindered tertiary carbanion.

-

Causality: The high electrophilicity of the double bond in perfluoroisobutene, induced by the strongly electron-withdrawing trifluoromethyl groups, facilitates the nucleophilic attack by the fluoride ion. Cesium fluoride is often preferred due to its higher solubility in aprotic polar solvents compared to other fluoride salts, which enhances its reactivity.

A more recent and practical approach utilizes 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) as a precursor.[1][2] The reaction of DBBF with cesium fluoride in a solvent like dimethylformamide (DMF) proceeds through a consecutive triple-fluorination process to generate the (CF₃)₃C⁻ species.[1][2]

-

Expertise & Experience: This method is advantageous as it avoids the handling of the highly toxic and gaseous perfluoroisobutene. DBBF is a liquid at room temperature and is more amenable to standard laboratory manipulations. The reaction is believed to proceed through a series of fluoride-induced elimination and addition steps, ultimately liberating the perfluoro-tert-butyl anion.

Reaction with an Electrophilic Bromine Source

Once the perfluoro-tert-butyl carbanion is generated in situ, it can be trapped by an appropriate electrophilic bromine source. Elemental bromine (Br₂) is the most straightforward and commonly used reagent for this purpose.

-

Trustworthiness: The reaction of a carbanion with an electrophile is a fundamental and well-established transformation in organic chemistry. The highly nucleophilic perfluoro-tert-butyl anion is expected to readily react with the electrophilic bromine molecule.

The proposed overall reaction is as follows:

(CF₃)₂C=CF₂ + CsF → Cs⁺(CF₃)₃C⁻

Cs⁺(CF₃)₃C⁻ + Br₂ → (CF₃)₃CBr + CsBr

Experimental Protocols

The following protocols are based on established methods for generating the perfluoro-tert-butyl carbanion and analogous reactions of perfluoroalkyl carbanions with electrophiles.[3]

Synthesis of Perfluoro-tert-butyl Bromide via the DBBF Route

This protocol is considered the more practical and safer of the two primary methods.

Materials and Equipment:

-

1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF)

-

Cesium fluoride (CsF), dried under vacuum

-

Anhydrous dimethylformamide (DMF)

-

Elemental bromine (Br₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Standard glassware, oven-dried

-

Magnetic stirrer and heating mantle

-

Low-temperature bath (e.g., dry ice/acetone)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add cesium fluoride (5.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask via cannula or syringe.

-

Precursor Addition: To the stirred suspension, add 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) (1.5 equivalents) dropwise at room temperature.

-

Carbanion Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the perfluoro-tert-butyl carbanion. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy, looking for the characteristic signal of the (CF₃)₃C⁻ anion.

-

Bromination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of elemental bromine (1.0 equivalent) in anhydrous DMF via the dropping funnel. Maintain the temperature below -60 °C during the addition.

-

Reaction Quench and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel.

Mechanistic Insights and Rationale

The core of this synthesis lies in the generation and subsequent electrophilic trapping of the perfluoro-tert-butyl carbanion.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for perfluoro-tert-butyl bromide via the DBBF route.

Key Considerations and Causality

-

Choice of Fluoride Source: Cesium fluoride is crucial for its ability to effectively generate the perfluoro-tert-butyl carbanion from DBBF.[1] Its high lattice energy is overcome by its solvation in polar aprotic solvents like DMF, leading to a "naked" and highly reactive fluoride anion.

-

Solvent: Anhydrous polar aprotic solvents such as DMF or acetonitrile are essential to solvate the cesium cation and prevent protonation of the highly basic carbanion intermediate.

-

Temperature Control: The bromination step is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.

-

Stoichiometry: An excess of cesium fluoride is used to drive the formation of the carbanion to completion. A stoichiometric amount of bromine is then added to avoid the formation of polybrominated byproducts.

Data Summary and Expected Outcomes

| Parameter | Expected Value/Observation | Rationale |

| Yield | Moderate to Good | The reaction involves a highly reactive intermediate, and some loss of product due to side reactions or incomplete conversion is expected. |

| Purity | High after purification | Distillation or column chromatography should effectively remove starting materials and byproducts. |

| ¹⁹F NMR of (CF₃)₃CBr | A single sharp singlet | Due to the C₃ symmetry of the molecule, all nine fluorine atoms are chemically equivalent. |

| Boiling Point | Relatively low | Perfluorinated compounds typically have lower boiling points than their hydrocarbon analogs due to weaker intermolecular forces. |

Safety and Handling

Core Directive: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Perfluoroisobutene (if used): This is a highly toxic gas and should only be handled in specialized containment systems. The DBBF route is strongly recommended to avoid this hazard.

-

Cesium Fluoride: Hygroscopic and should be handled in a dry atmosphere.

-

Dimethylformamide (DMF): A potential teratogen; avoid inhalation and skin contact.

-

Elemental Bromine: Highly corrosive and toxic. It should be handled with extreme care in a fume hood. Have a solution of sodium thiosulfate readily available to neutralize spills.

-

Inert Atmosphere: The perfluoro-tert-butyl carbanion is sensitive to moisture and air. All reactions should be carried out under an inert atmosphere of nitrogen or argon.

Alternative Synthetic Considerations

While the carbanion route is the most promising, other potential synthetic strategies could be explored:

-

From Perfluoro-tert-butanol: Conversion of the hydroxyl group of perfluoro-tert-butanol to a good leaving group, followed by substitution with bromide, could be a possibility. However, the steric hindrance and the electron-withdrawing nature of the perfluoro-tert-butyl group would likely make SN2 reactions extremely difficult.

-

Hunsdiecker Reaction: The silver salt of perfluoropivalic acid, (CF₃)₃CCO₂Ag, could potentially undergo a Hunsdiecker reaction with bromine to yield perfluoro-tert-butyl bromide. However, the stability of the perfluoro-tert-butyl radical would be a key factor in the success of this reaction.

These alternative routes are currently less developed and would require significant experimental investigation.

Conclusion

The synthesis of perfluoro-tert-butyl bromide is a challenging yet achievable endeavor for the experienced synthetic chemist. The most viable and practical approach involves the in-situ generation of the perfluoro-tert-butyl carbanion from 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene and cesium fluoride, followed by quenching with elemental bromine. This method avoids the use of highly toxic gaseous reagents and relies on well-understood chemical transformations. Careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature, is paramount for a successful outcome. This guide provides a solid foundation for researchers to confidently approach the synthesis of this valuable fluorinated building block.

References

-

Wang, Q., Ni, C., & Hu, J. (2018). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene. Angewandte Chemie International Edition, 57(25), 7439-7443. [Link]

-

Chambers, R. D., Magron, C., & Sandford, G. (1999). Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. Journal of the Chemical Society, Perkin Transactions 1, (3), 283-290. [Link]

-

Wang, Q., Ni, C., & Hu, J. (2018). Access to perfluoro-tert-butylated molecules. Angewandte Chemie, 130(25), 7563-7567. [Link]

Sources

- 1. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 754-43-8): A Gateway to the Perfluoro-tert-butyl Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Perfluoro-tert-butyl Group in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. Among the diverse array of fluorinated motifs, the perfluoro-tert-butyl (PFtB) group, -C(CF₃)₃, stands out for its unique and potent influence on molecular properties. Its exceptional steric bulk, second only to the most sterically demanding groups, combined with its strong electron-withdrawing nature, offers a powerful tool for modulating the conformational preferences, metabolic stability, and pharmacokinetic profiles of bioactive compounds.[1] Furthermore, the nine magnetically equivalent fluorine atoms of the PFtB group produce a sharp, single resonance in ¹⁹F NMR spectroscopy, making it an exquisitely sensitive probe for in vivo imaging and pharmacokinetic studies.[2][3]

This guide provides a comprehensive technical overview of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS 754-43-8), a key reagent for introducing the valuable perfluoro-tert-butyl moiety. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of novel chemical entities for drug discovery and development.

Physicochemical and Spectroscopic Profile

This compound, also known as perfluoro-tert-butyl bromide, is a volatile solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 754-43-8 | |

| Molecular Formula | C₄BrF₉ | |

| Molecular Weight | 298.93 g/mol | |

| Appearance | Very volatile solid | [2] |

| Melting Point | 49-51 °C (sublimation) | [2] |

| Boiling Point | 50.9 °C at 760 mmHg | |

| Density | 1.904 g/cm³ | |

| Vapor Pressure | 295 mmHg at 25 °C | |

| Refractive Index | 1.303 |

Spectroscopic Characterization:

-

¹⁹F NMR: The most characteristic spectroscopic feature of this compound and its derivatives is the singlet resonance for the nine equivalent fluorine atoms of the perfluoro-tert-butyl group. In a derivative, this signal was observed at δ -67.6 ppm (in CDCl₃).[2] The presence of a single, sharp peak is a strong indicator of the successful incorporation of the intact C(CF₃)₃ moiety.

-

¹³C NMR: Direct experimental data for the title compound is scarce. However, by analogy to its non-fluorinated counterpart, 2-bromo-2-methylpropane (tert-butyl bromide), we can predict the expected signals. In tert-butyl bromide, the quaternary carbon attached to the bromine atom resonates at approximately 62.5 ppm, and the three equivalent methyl carbons appear at around 36.4 ppm.[4][5] For the fluorinated analogue, significant shifts are expected due to the strong electron-withdrawing effects of the fluorine atoms, and carbon-fluorine coupling would lead to complex splitting patterns.

-

Mass Spectrometry: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks.[6] Fragmentation would likely involve the loss of a bromine radical and subsequent fragmentation of the perfluoro-tert-butyl cation. The most stable fragment is often the perfluoro-tert-butyl cation, [C(CF₃)₃]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong C-F stretching vibrations, typically in the range of 1100-1300 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, generally between 500 and 750 cm⁻¹.[7]

Synthesis of this compound

A reliable method for the synthesis of this reagent involves the bromination of a tris(dimethylamino)sulfonium salt of the perfluoro-tert-butyl anion.[2] The causality behind this experimental choice lies in the generation of a "naked" and highly reactive perfluoro-tert-butyl anion, which can then be efficiently trapped by an electrophilic bromine source.

Experimental Protocol: Synthesis

Step 1: Generation of the Perfluoro-tert-butyl Anion Precursor In a flask equipped with a magnetic stirrer and under an inert atmosphere, tris(dimethylamino)sulfonium difluorotrimethylsilicate (33.4 g, 0.12 mol) and perfluoroisobutylene (24.0 g, 0.12 mol) are dissolved in 75 mL of benzonitrile. The byproduct, fluorotrimethylsilane, is removed under reduced pressure. This step generates the tris(dimethylamino)sulfonium 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanide in situ.

Step 2: Bromination The solution from Step 1 is cooled to 0 °C in an ice bath. Bromine (17.25 g, 0.108 mol) is added dropwise to the cooled solution. The reaction mixture is then evacuated to transfer the volatile product into a cold trap maintained at -78 °C (dry ice/acetone).

Step 3: Isolation and Purification The contents of the cold trap are allowed to warm to atmospheric pressure, whereupon the product sublimes. This sublimation yields 26.11 g (81%) of this compound as a very volatile solid.[2]

Caption: Synthesis of the title compound via a sulfonium salt intermediate.

Reactivity and Applications in Organic Synthesis

This compound is a versatile source of the perfluoro-tert-butyl group, capable of participating in both radical and nucleophilic transformations. The choice of reaction conditions dictates the reactive pathway.

Generation of the Perfluoro-tert-butyl Radical (PFtB•)

The relatively weak C-Br bond can be homolytically cleaved under photolytic or radical initiation conditions to generate the electrophilic perfluoro-tert-butyl radical. This radical can then be trapped by a variety of substrates, making it a valuable tool for late-stage functionalization.

Experimental Protocol: Photocatalytic Perfluoro-tert-butylation (Representative)

To a solution of the arene (0.2 mmol), a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and this compound (0.4 mmol) in a suitable solvent (e.g., acetonitrile or DMF) is added. The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the perfluoro-tert-butylated arene.

Caption: A generalized photocatalytic cycle for radical perfluoro-tert-butylation.

Generation of the Perfluoro-tert-butyl Anion ([C(CF₃)₃]⁻)

While less common for the bromide compared to other precursors, under specific conditions involving strong reducing agents or in the presence of certain transition metal catalysts, the perfluoro-tert-butyl anion can be generated. This nucleophilic species can then react with a range of electrophiles. However, other reagents such as perfluoro-tert-butyl phenyl sulfone are often more effective for generating the PFtB anion.[1][9]

The Perfluoro-tert-butyl Group in Drug Design and Development

The introduction of the PFtB group can have a profound impact on the properties of a drug candidate.

-

Metabolic Stability: The steric bulk of the PFtB group can shield adjacent functionalities from metabolic enzymes, thereby reducing clearance and increasing the half-life of a drug.[10] The replacement of a metabolically labile tert-butyl group with a PFtB group is a rational design strategy to enhance metabolic stability.

-

Lipophilicity and Permeability: The PFtB group is highly lipophilic, which can enhance membrane permeability and oral bioavailability. However, its impact on overall drug-like properties must be carefully balanced.

-

Conformational Control: The large steric footprint of the PFtB group can lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.

-

¹⁹F NMR for Pharmacokinetic Studies: The strong, singlet ¹⁹F NMR signal of the PFtB group allows for non-invasive in vivo imaging and quantification of drug distribution and metabolism, providing invaluable pharmacokinetic data during preclinical development.[2]

Quantitative Impact on Physicochemical Properties:

While a comprehensive database is still emerging, case studies demonstrate the significant impact of the PFtB group. For instance, the incorporation of a geminally perfluoro-tert-butylated β-amino acid into a peptide dramatically increased its hydrophobicity, as measured by reversed-phase chromatography and 1-octanol/water partition coefficients.[11]

Safety and Handling

This compound is a volatile solid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as an irritant, causing skin and serious eye irritation.[10]

Conclusion

This compound is a valuable and versatile reagent for the introduction of the perfluoro-tert-butyl group, a moiety of increasing importance in medicinal chemistry and drug development. Its ability to serve as a precursor to both the PFtB radical and, under specific conditions, the anion, provides synthetic chemists with a powerful tool for molecular design. The unique properties conferred by the PFtB group—enhanced metabolic stability, conformational restriction, and a sensitive ¹⁹F NMR handle—make this reagent a critical component in the toolbox for developing next-generation therapeutics and research probes. As our understanding of the nuanced effects of fluorine in drug design continues to grow, the utility of reagents such as perfluoro-tert-butyl bromide is set to expand even further.

References

-

Zhu, K., Luo, Q., Xu, P., Ni, Z., & Hu, J. (2025). Dehydroxy-Perfluoro-tert-butylation of alcohols with PhSO2C(CF3)3 and insights into the structure of the [C(CF3)3] anion. ResearchGate. Retrieved from [Link]

- Hu, J., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society.

-

(No specific author). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

-

Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. ResearchGate. Retrieved from [Link]

-

(No specific author). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

- (No specific author). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery.

-

(No specific author). Perfluoro-tert-butyl alcohol. PubChem. Retrieved from [Link]

-

(No specific author). 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. PubChem. Retrieved from [Link]

- (No specific author). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent.

-

(No specific author). The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. PubMed Central. Retrieved from [Link]

-

(No specific author). The synthesis of a geminally perfluoro-tert-butylated beta-amino acid and its protected forms as a potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. PubMed. Retrieved from [Link]

-

(No specific author). 2-Bromo-1,1,1,3,3,3-hexafluoropropane. PubChem. Retrieved from [Link]

-

(No specific author). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

-

(No specific author). infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. Retrieved from [Link]

-

(No specific author). 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

-

(No specific author). 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

-

(No specific author). mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Retrieved from [Link]

-

(No specific author). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. Retrieved from [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | C4H3BrF6 | CID 2782260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction and Physicochemical Profile

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a highly fluorinated and brominated organic compound.[1] Such compounds are often explored for their unique properties, including use as fluorinated solvents.[1] Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄BrF₉ | [1] |

| Molecular Weight | 298.93 g/mol | [1] |

| Melting Point | 58-59 °C | [1] |

| Boiling Point | 50.9 °C at 760 mmHg | [1] |

| Density | 1.904 g/cm³ | [1] |

Theoretical Solubility Considerations

The principle of "like dissolves like" is fundamental to predicting solubility. The structure of this compound is dominated by highly electronegative fluorine atoms, which significantly reduce the molecule's ability to participate in hydrogen bonding as a donor. The presence of the bromine atom and the overall non-polar, perfluorinated structure suggest that this compound will be most soluble in non-polar and weakly polar aprotic organic solvents.

Based on the solubility profiles of structurally similar compounds like sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane), which is miscible with ethanol, ether, chloroform, and benzene, it is reasonable to infer that this compound would exhibit good solubility in a range of common organic solvents.[2] However, its solubility in highly polar or protic solvents is expected to be limited.

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, experimental determination of solubility is essential. The following protocol provides a reliable method for determining the solubility of this compound in a specific organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/mL, mg/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[3] All work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

PubChem. (n.d.). 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. Retrieved from [Link]

-

LookChem. (n.d.). (2-BROMO)HEXAFLUORO-2-(TRIFLUOROMETHYL)PROPANE. Retrieved from [Link]

-

Halocarbon Life Sciences. (2020, December 20). Sevoflurane. Retrieved from [Link]

Sources

"computational studies on perfluoro-tert-butylation"

An In-Depth Technical Guide to Computational Studies on Perfluoro-tert-butylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The perfluoro-tert-butyl (PFtB) group, C(CF₃)₃, represents an extreme in steric bulk and electron-withdrawing capacity among fluoroalkyl moieties, offering unique properties for applications in drug design, materials science, and as a ¹⁹F-MRI contrast agent.[1][2] However, the very properties that make it attractive—its immense size and the unique effects of its nine fluorine atoms—also render its incorporation into organic molecules a formidable synthetic challenge.[1] Computational chemistry has emerged as an indispensable tool for overcoming these hurdles, providing profound insights into reaction mechanisms, explaining observed selectivities, and guiding the rational design of novel reagents. This guide, written from the perspective of a Senior Application Scientist, delves into the core computational methodologies used to study perfluoro-tert-butylation reactions, offering both theoretical grounding and practical, field-proven insights.

The Imperative for a Computational Approach

The synthetic utility of the perfluoro-tert-butyl group is hampered by challenges not commonly encountered with smaller analogues like the trifluoromethyl group. Traditional synthetic routes are often limited, and the reactivity of key intermediates—the perfluoro-tert-butyl radical ((CF₃)₃C•) and anion ((CF₃)₃C⁻)—is governed by a complex interplay of sterics and electronics.[1][3]

Why turn to computation?

-

Elucidating Transient Species: Key intermediates in these reactions are often highly reactive and present in low concentrations, making experimental characterization difficult. Computational methods allow for the detailed study of their geometries, stabilities, and electronic structures.[4][5]

-

Mapping Reaction Pathways: Computational modeling can map out entire potential energy surfaces for a reaction, identifying transition states and calculating activation barriers. This helps to explain why certain pathways are favored over others and can reveal unexpected mechanisms.

-

Decoding Selectivity: Perfluoro-tert-butylation reactions often exhibit high regio- or stereoselectivity. Computational studies can quantify the subtle energetic differences, often arising from steric clashes, that dictate the reaction's outcome.[1][3]

-

Rational Reagent Design: By understanding the electronic properties required for a successful PFtB source, computational screening can accelerate the development of new, more efficient, and more stable reagents.[3][5]

Core Computational Methodologies: The Scientist's Toolkit

While various computational tools exist, Density Functional Theory (DFT) has become the workhorse for studying perfluoro-tert-butylation reactions due to its excellent balance of computational cost and accuracy for systems of this size.

Expertise in Method Selection: The choice of functional and basis set is not arbitrary; it is a critical decision that dictates the reliability of the results. For organofluorine chemistry, and particularly for systems involving bulky, electron-rich fluorine atoms, certain considerations are paramount:

-

Functionals: Hybrid functionals like B3LYP are common starting points. However, for more accurate energetics and to better account for non-covalent interactions (like steric repulsion), dispersion-corrected functionals are essential. The TPSS-D3 functional, for instance, has been successfully used to model the subtle energy differences governing stereoselectivity in photocatalytic perfluoro-tert-butylation.[1]

-

Basis Sets: Pople-style basis sets (e.g., 6-31G*) are useful for initial geometry optimizations. For final energy calculations and more accurate descriptions of electron distribution, larger, polarization- and diffuse-function-augmented basis sets are required. The def2-SVP (for geometries) and def2-TZVP (for single-point energies) combination provides a robust and validated approach for these systems.[1] This hierarchical approach (a faster method for geometry followed by a more accurate one for energy) is a cost-effective strategy for achieving high-quality data.

Trustworthiness Through Validation: A computational protocol is only as good as its ability to replicate reality. A self-validating system involves:

-

Benchmarking: Calculating a known property, such as the geometry of a stable starting material or the energy of a known reaction, to ensure the chosen computational level of theory is appropriate.

-

Experimental Correlation: The ultimate goal is to explain experimental observations. A successful model should correctly predict the major product, rationalizing the observed yield and selectivity. For example, if a reaction is highly E-selective, the calculated energy barrier to the E-product's transition state must be significantly lower than that for the Z-product.[1]

Mechanistic Deep Dive: Insights from Silicon

Computational studies have been pivotal in unraveling the mechanisms of two major classes of perfluoro-tert-butylation: radical and nucleophilic pathways.

The Radical Pathway: A Photocatalytic C(sp²)–H Functionalization

A recently developed method uses an iridium photocatalyst to generate the (CF₃)₃C• radical, which then adds to styrene derivatives.[1] DFT calculations were instrumental in explaining the reaction's high E-selectivity.

The proposed catalytic cycle is shown below:

Caption: A standard computational workflow for mechanistic investigation.

Experimental Protocol: DFT Mechanistic Study

-

Structure Preparation (Pre-processing):

-

Step 1.1: Build 3D structures of all reactants (styrene, (CF₃)₃C• radical) and expected products using a molecular editor (e.g., Avogadro, GaussView).

-

Step 1.2: Perform a quick geometry optimization using a low-cost method like a Universal Force Field (UFF) to obtain reasonable starting geometries. This prevents catastrophic errors in the initial DFT steps.

-

Step 1.3: For the (CF₃)₃C• radical, ensure the correct multiplicity is set (Doublet). For all other closed-shell species, use Singlet.

-

-

Geometry Optimization and Frequency Calculation:

-

Step 2.1: For each reactant, intermediate, and product, perform a full geometry optimization and frequency calculation.

-

Causality: The optimization finds the lowest energy structure on the potential energy surface. The frequency calculation is critical for two reasons: it confirms the structure is a true minimum (zero imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG).

-

Method: Opt Freq keywords using the TPSS-D3 functional and the def2-SVP basis set.

-

-

Transition State (TS) Location:

-

Step 3.1: Create an initial guess for the transition state structure (e.g., by placing the radical near the β-carbon of the styrene).

-

Step 3.2: Perform a TS search calculation (e.g., using Opt=(TS,CalcFC,NoEigentest)).

-

Causality: This is the most challenging step. The goal is to find the saddle point on the energy landscape that connects reactants and products. A successful TS calculation will yield a structure with exactly one imaginary frequency.

-

Step 3.3: Visualize the imaginary frequency's vibrational mode to confirm it corresponds to the desired bond-forming event.

-

-

Pathway Validation (IRC):

-

Step 4.1: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS.

-

Trustworthiness: This is a non-negotiable validation step. The IRC calculation maps the path downhill from the TS in both directions. It must connect the reactant complex on one side and the product complex on the other to prove that the located TS is the correct one for the reaction of interest.

-

-

High-Accuracy Energy Calculation:

-

Step 5.1: Using the optimized geometries from the def2-SVP calculations, perform a single-point energy calculation with the larger, more accurate def2-TZVP basis set.

-

Causality: This "single-point" calculation provides a more refined electronic energy without the high cost of re-optimizing the geometry with the larger basis set. This is the basis of the // notation (e.g., TPSS-D3/def2-TZVP//TPSS-D3/def2-SVP).

-

-

Data Analysis:

-

Step 6.1: Extract the Gibbs free energies for all minima and transition states.

-

Step 6.2: Calculate the activation barrier (ΔG‡ = G_TS - G_Reactants) and the overall reaction energy (ΔGᵣₓₙ = G_Products - G_Reactants). These values provide the quantitative kinetic and thermodynamic profile of the reaction.

-

Quantitative Data Summary

Computational studies provide key energetic data that underpins our mechanistic understanding.

| Reaction / System | Parameter | Calculated Value (kcal/mol) | Significance | Source |

| Photocatalytic PFtB-ation of Styrene | ΔE (Conformer Energy Gap) | 13.4 | Explains high E-selectivity by preventing rotation in the Cu(III) intermediate. | [1] |

| Photocatalytic PFtB-ation of Styrene | ΔΔG (Elimination Selectivity) | -3.3 | The concerted elimination step slightly favors the Z-isomer, but is kinetically masked by the rotational barrier. | [1] |

| Nucleophilic PFtB-ation of Arynes | A-value (PFtB) | 6.109 | Quantifies the extreme steric bulk, which dictates the observed meta-regioselectivity. | [3] |

| Table 2: Key energetic parameters from DFT studies on perfluoro-tert-butylation reactions. |

Conclusion and Future Outlook

Computational chemistry is no longer a purely academic exercise but a predictive, practical tool that is essential for modern chemical research and development. In the challenging field of perfluoro-tert-butylation, computational studies have successfully elucidated complex radical and ionic mechanisms, provided quantitative explanations for puzzling selectivities, and established a reliable framework for future investigations. As computational power increases and algorithms improve, we can expect in silico screening of new catalysts and PFtB-transfer reagents to become a primary driver of discovery, accelerating the integration of this unique functional group into the next generation of pharmaceuticals and advanced materials.

References

-

Zhang, R., et al. (2025). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications. Available at: [Link]

-

Wang, Q., et al. (2022). Regioselective Aromatic Perfluoro-tert-butylation Using Perfluoro-tert-butyl Phenyl Sulfone and Arynes. Journal of the American Chemical Society. Available at: [Link]

-

Wang, Q., Ni, C., & Hu, J. (2019). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene and CsF. Angewandte Chemie International Edition. Available at: [Link]

-

Feng, Z., et al. (2023). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers. Available at: [Link]

-

Mehta, N., et al. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

Sources

- 1. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

The Perfluoro-tert-butyl Group: A Technical Guide to its Electronic Effects and Applications

Introduction: Unveiling a Unique Functional Group

In the landscape of functional groups utilized by medicinal chemists and materials scientists, the perfluoro-tert-butyl (PFtB) group, -C(CF₃)₃, emerges as a moiety with a compelling and distinct set of properties. Its trifluoromethyl-rich structure bestows upon it a unique combination of potent electronic effects, significant steric bulk, and valuable characteristics for in vivo applications. This technical guide provides an in-depth exploration of the electronic underpinnings of the PFtB group, the experimental and computational methodologies to characterize it, and its practical implications in drug discovery and advanced materials. We will delve into the causality behind its effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Fundamental Electronic and Steric Properties

The defining characteristics of the perfluoro-tert-butyl group stem from the cumulative effect of its nine fluorine atoms. This dense fluorination leads to a profound impact on the electronic environment of any molecule to which it is attached.

Potent Inductive Effect: A Strong Electron-Withdrawing Nature

The high electronegativity of fluorine atoms results in a powerful electron-withdrawing inductive effect (-I effect) exerted by the PFtB group. This effect is significantly stronger than that of a trifluoromethyl (-CF₃) group, making the PFtB group one of the most electron-withdrawing alkyl groups in organic chemistry.[1][2] This strong -I effect can profoundly influence the reactivity and properties of adjacent functional groups. For instance, it can increase the acidity of nearby protons, stabilize anionic species, and modulate the electron density of aromatic rings.

A key quantitative measure of this electronic influence is the Hammett substituent constant (σ). The estimated para-Hammett constant (σₚ) for a perfluoro-tert-butyl ether is +0.30, indicating its electron-withdrawing nature through the aromatic system.[3]

Steric Hindrance: A Bulky Shield

The three-dimensional arrangement of the three trifluoromethyl groups creates a significant steric shield around the point of attachment. This steric bulk can be quantified by the A-value, which is a measure of the conformational preference of a substituent. Density functional theory calculations have revealed an A-value of 6.109 kcal/mol for the PFtB group, which is larger than that of the commonly used tert-butyl group (5.704 kcal/mol).[4] This extraordinary steric bulk can override electronic effects in determining the regioselectivity of chemical reactions.[4] For example, in nucleophilic additions to arynes, the bulky PFtB anion preferentially attacks the less-hindered carbon atom, leading to meta-functionalized products exclusively.[4]

The van der Waals volume of the PFtB group is approximately 128 ų, which is considerably larger than that of the heptafluoroisopropyl (HFIP) group (99 ų).[5] This substantial volume can be strategically employed to protect susceptible parts of a molecule from metabolic attack or to enforce specific molecular conformations.

Impact on Lipophilicity and Metabolic Stability

The introduction of fluorine into organic molecules often has a complex effect on lipophilicity (LogP). While perfluorination of alkyl chains generally increases lipophilicity, the compact and highly polarized nature of the PFtB group can lead to nuanced effects. The high lipophilicity of a tert-butyl group can present challenges in drug development, leading to issues like low solubility and increased metabolism.[6][7] While the PFtB group is also lipophilic, its unique electronic and steric properties can offer advantages. For instance, the steric shielding provided by the PFtB group can enhance metabolic stability by hindering the approach of metabolic enzymes like cytochrome P450s.[8] Efforts to replace a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group, which removes all sp³ C-H bonds, have shown increased metabolic stability in vitro and in vivo.[9]

Chapter 2: Experimental and Computational Characterization

A thorough understanding of the PFtB group's properties necessitates a combination of experimental and computational techniques.

Experimental Protocols

The electronic effect of the PFtB group on an aromatic system can be quantified by determining its Hammett substituent constant (σ). This is typically achieved by measuring the pKa or reaction rates of a series of para- or meta-substituted benzoic acids or other suitable probe molecules.

Step-by-Step Protocol for pKa Determination via Potentiometric Titration:

-

Sample Preparation: Prepare a 0.01 M solution of the PFtB-substituted benzoic acid and a corresponding non-substituted benzoic acid in a suitable solvent system (e.g., 50% ethanol/water).

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Titrate the acid solution with the base, recording the pH at regular intervals of added base volume.

-

Data Analysis: Plot the pH versus the volume of added base to obtain a titration curve. The pKa is the pH at the half-equivalence point.

-

Hammett Plot: Plot the pKa values of the substituted benzoic acids against the known σ values of other substituents to determine the σ value for the PFtB group.

¹⁹F NMR spectroscopy is an invaluable tool for characterizing molecules containing the PFtB group. The nine chemically equivalent fluorine atoms of the PFtB group give rise to a sharp singlet in the ¹⁹F NMR spectrum, providing a clear and sensitive spectroscopic handle.[3] This property is particularly advantageous for in vivo imaging applications.[1][10]

Experimental Workflow for ¹⁹F NMR Analysis:

Caption: Workflow for acquiring and analyzing ¹⁹F NMR spectra of PFtB-containing compounds.

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are powerful tools for probing the electronic and steric properties of the PFtB group.

Computational Workflow for Determining Electronic and Steric Parameters:

Caption: A typical workflow for computational analysis of the PFtB group using DFT.

Accurate computation of the electronic structure of per- and polyfluoroalkyl substances (PFAS), including molecules with the PFtB group, can be challenging due to the high number of correlated electrons.[11][12] Advanced computational methods are often required for precise predictions.

Chapter 3: Applications in Drug Discovery and Materials Science

The unique properties of the perfluoro-tert-butyl group have led to its exploration in various scientific fields.

Medicinal Chemistry

In drug design, the PFtB group can be strategically incorporated to:

-

Enhance Metabolic Stability: The steric bulk of the PFtB group can shield metabolically labile sites from enzymatic degradation, thereby prolonging the half-life of a drug candidate.[8]

-

Modulate Physicochemical Properties: The electron-withdrawing nature of the PFtB group can be used to fine-tune the pKa of nearby functional groups, which can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improve Potency and Selectivity: The steric and electronic properties of the PFtB group can influence how a molecule binds to its biological target, potentially leading to increased potency and selectivity.

¹⁹F Magnetic Resonance Imaging (MRI)

The nine magnetically equivalent fluorine atoms of the PFtB group produce a strong, sharp singlet in the ¹⁹F NMR spectrum, making it an excellent candidate for use as a ¹⁹F MRI contrast agent.[1][10] Perfluoro-tert-butanol (PFTB) itself is a valuable building block for creating high-performance ¹⁹F MRI agents.[10] These agents can be used for in vivo cell tracking, mapping of physiological parameters, and as diagnostic tools, as ¹⁹F MRI offers the advantage of no background signal in biological tissues.[3][10]

Data Summary: Physicochemical Properties of the Perfluoro-tert-butyl Group

| Property | Value | Source |

| Hammett Constant (σₚ of -O-C(CF₃)₃) | +0.30 (estimated) | [3] |

| A-Value | 6.109 kcal/mol | [4] |

| Van der Waals Volume | 128 ų | [5] |

Chapter 4: Synthetic Methodologies

The incorporation of the perfluoro-tert-butyl group into organic molecules can be challenging due to its steric bulk and the unique reactivity of fluorinated compounds.[1][5] However, several synthetic strategies have been developed.

One common precursor is perfluoro-tert-butanol, which can be used in nucleophilic substitution reactions.[1] For example, the potassium salt of perfluoro-tert-butanol can be used to displace leaving groups.[1] Another approach involves the use of perfluoro-tert-butyl phenyl sulfone as a source of the perfluoro-tert-butyl anion, which can then react with electrophiles such as arynes.[4][13] The synthesis of perfluoro-tert-butylated arenes via the reaction of the PFtB anion with arynes has been shown to be highly regioselective, favoring the meta-product due to the steric dominance of the PFtB group.[4]

Conclusion: A Versatile Tool for Molecular Design

The perfluoro-tert-butyl group stands out as a powerful and versatile functional group for molecular design. Its potent electron-withdrawing inductive effect, substantial steric bulk, and unique ¹⁹F NMR signature provide chemists with a valuable tool to modulate the properties of organic molecules. From enhancing the metabolic stability of drug candidates to enabling sensitive in vivo imaging, the applications of the PFtB group are continually expanding. A thorough understanding of its fundamental electronic and steric properties, coupled with robust experimental and computational characterization, will undoubtedly pave the way for the development of novel and improved pharmaceuticals and advanced materials.

References

- Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. (Source: Google Search)

- tert-butyl Phenyl Sulfone and Arynes. (Source: Google Search)

- Access to perfluoro‐tert‐butylated molecules.

- Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. (Source: PMC - NIH)

- Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging.

- Metabolism of t-butyl groups in drugs. (Source: Hypha Discovery Blogs)

- β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. (Source: PMC - NIH)

- Regioselective Aromatic Perfluoro- tert -butylation Using Perfluoro- tert -butyl Phenyl Sulfone and Arynes.

- β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.

- Highly acidic perhalogenated alcohols. A new synthesis of perfluoro-tert-butyl alcohol.

- Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (Source: PubMed Central)

- Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro‐tert‐butylation with DBBF and CsF.

- Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons. (Source: PMC - PubMed Central)

- Metabolically Stable tert-Butyl Replacement. (Source: PMC - NIH)

- Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. (Source: PubMed)

- Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR.

- Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons.

- Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert- butylation with 1,1-Dibromo-2,2. (Source: Google Search)

Sources

- 1. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Breaking down per- and polyfluoroalkyl substances (PFAS): tackling multitudes of correlated electrons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

"radical perfluoro-tert-butylation using 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane"

An Application Guide for Researchers

Radical Perfluoro-tert-butylation Using 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Introduction: The Strategic Value of the Perfluoro-tert-butyl Moiety

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing groups is a cornerstone of modern molecular design. The perfluoro-tert-butyl (PFtB or t-Bu-CF₃) group, in particular, represents an exceptionally potent building block. Characterized by its profound steric bulk and powerful electron-withdrawing nature, the PFtB group can dramatically influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[1] Its nine equivalent fluorine atoms also make it a powerful reporter group for ¹⁹F Magnetic Resonance Imaging (MRI), a high-sensitivity, background-free analytical technique with emerging applications in diagnostics and biological research.[2]

However, the installation of this sterically demanding group presents a significant synthetic challenge.[2][3] Methodologies have evolved from nucleophilic approaches, which are often limited to highly reactive substrates, to radical-based strategies that offer a broader scope.[1] Radical perfluoro-tert-butylation allows for the formation of C–C bonds at unactivated positions under relatively mild conditions, making it highly attractive for late-stage functionalization of complex molecules.

This guide focuses on the use of this compound—also known as perfluoro-tert-butyl bromide or (CF₃)₃CBr—as a precursor for the perfluoro-tert-butyl radical, (CF₃)₃C•. While newer, more elaborate reagents have been developed, simple perfluoroalkyl halides remain fundamental sources for this key radical.[1] They are often leveraged in photoredox catalytic cycles where a single-electron transfer (SET) event initiates the productive chemistry.[3] This document provides researchers with the core principles, a representative experimental protocol, and the mechanistic rationale for employing this reagent in modern synthetic applications.

Reagent Profile: this compound

Structure:

Key Attributes:

-

Radical Precursor: The defining feature of (CF₃)₃CBr is the C-Br bond, which is susceptible to cleavage upon single-electron reduction to generate the desired (CF₃)₃C• radical.

-

Challenges: Simple perfluoro-tert-butyl halides have been noted to suffer from potential instability and challenges related to synthetic economy compared to more recently developed reagents.[1] This has led to the development of alternative sources, such as specialized hypervalent iodine salts.[4]

-

Synthetic Utility: Despite these challenges, its straightforward structure makes it a valuable tool for developing and understanding radical perfluoro-tert-butylation reactions, particularly in the context of photocatalytic Minisci-type reactions for the functionalization of electron-deficient heteroaromatics.

Application Protocol: Representative Photocatalytic C-H Perfluoro-tert-butylation

Preamble & Causality: The following protocol is a representative, adaptable procedure for the perfluoro-tert-butylation of an electron-deficient heteroarene (a Minisci-type reaction). It is based on established principles of photoredox catalysis and adapted from a state-of-the-art method utilizing a different, but functionally analogous, radical precursor.[4] The core logic—generation of the (CF₃)₃C• radical via SET from an excited photocatalyst—remains the same. Each step is designed to ensure an efficient and controlled radical chain reaction.

Mandatory Safety Note: A specific Safety Data Sheet (SDS) for this compound could not be definitively located. However, related fluorinated compounds, such as 1,1,1,3,3,3-hexafluoro-2-propanol, are classified as causing severe skin burns, eye damage, and potential reproductive harm.[5][6] Other brominated fluorocarbons may cause skin, eye, and respiratory irritation.[7][8] Therefore, this reagent must be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a lab coat, is mandatory. All manipulations should be performed by trained personnel.

Step-by-Step Experimental Protocol

-

Reactor Preparation:

-

Place a magnetic stir bar into a 10 mL oven-dried Schlenk tube or a reaction vial suitable for photochemical reactions.

-

Add the heterocyclic substrate (1.0 equiv., e.g., 0.2 mmol, 1.0 M final concentration).

-

Add the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).

-

Seal the tube with a rubber septum.

-

-

Atmosphere Inerting (Critical Step):

-

Connect the Schlenk tube to a Schlenk line.

-

Evacuate the tube under vacuum for 5-10 minutes.

-

Refill the tube with an inert gas (Argon or Nitrogen).

-

Repeat this vacuum/backfill cycle three times.

-

Rationale: Molecular oxygen can quench the excited state of the photocatalyst, inhibiting the desired electron transfer. Removing dissolved oxygen is critical for reaction efficiency.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add this compound (1.2–2.0 equiv.) via syringe.

-

Add anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile, 0.1 M concentration with respect to the substrate) via syringe.

-

Rationale: Using degassed solvent further minimizes oxygen contamination. Anhydrous conditions prevent side reactions with water.

-

-

Photochemical Reaction:

-

Place the reaction tube approximately 2-5 cm from a cooling fan.

-

Begin vigorous stirring to ensure homogeneous irradiation.

-

Irradiate the reaction mixture with a suitable light source (e.g., 10-25 W Blue LED lamp, λ = 425-450 nm).

-

Continue irradiation at a constant temperature (typically 20-30 °C) for 12-24 hours.

-

Rationale: The fan maintains a consistent temperature, as excessive heat can lead to side reactions or catalyst degradation. The specific wavelength should overlap with the absorbance maximum of the photocatalyst.

-

-

Workup and Purification:

-

Upon completion (monitored by TLC or LC-MS), remove the light source and stop stirring.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the perfluoro-tert-butylated product.

-

Experimental Workflow Diagram

Caption: General workflow for photocatalytic perfluoro-tert-butylation.

Table of Typical Reaction Parameters

This table summarizes typical starting conditions for optimization, based on analogous photocatalytic systems.[4] Researchers should screen these variables to find the optimal conditions for their specific substrate.

| Parameter | Typical Range / Value | Rationale & Field Notes |

| Substrate | Electron-deficient heterocycles | Minisci-type reactions work best with protonated or inherently electron-poor aromatic systems. |

| Radical Precursor | 1.2 - 2.0 equivalents | An excess is used to ensure complete consumption of the limiting substrate. |

| Photocatalyst | fac-Ir(ppy)₃, Ru(bpy)₃Cl₂ | 1-2 mol% loading is typical. Iridium catalysts often have more suitable redox potentials for reducing alkyl halides. |

| Solvent | DCM, CH₃CN, DMF | Must be anhydrous and degassed. The choice can affect solubility and reaction kinetics. |

| Concentration | 0.05 - 0.2 M | More dilute conditions can sometimes suppress side reactions, but may slow the desired reaction. |

| Light Source | Blue LEDs (425-450 nm) | Wavelength should match the photocatalyst's absorption. LEDs are preferred for their narrow emission and low heat output. |

| Temperature | 20 - 30 °C | Reactions are typically run at or near ambient temperature, controlled with a cooling fan. |

| Reaction Time | 12 - 36 hours | Monitor by an appropriate method (TLC, LC-MS, GC-MS) to determine the point of maximum conversion. |

Mechanism of Action: A Photocatalytic Radical Cascade

The perfluoro-tert-butylation of a heteroarene (HetAr) proceeds through a well-established photoredox catalytic cycle. The process is initiated by visible light and involves the generation of the key (CF₃)₃C• radical via a single-electron transfer.

-

Photoexcitation: The photocatalyst (PC), such as fac-Ir(ppy)₃, absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst.

-

Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as a strong reducing agent, transferring a single electron to the perfluoro-tert-butyl bromide precursor. This reduction is thermodynamically favorable.

-

Radical Generation: The resulting radical anion, [(CF₃)₃C-Br]⁻•, is highly unstable and undergoes rapid, irreversible fragmentation. It cleaves the weak C-Br bond to release a bromide anion (Br⁻) and the electrophilic perfluoro-tert-butyl radical, (CF₃)₃C•.

-

Radical Addition (Minisci Reaction): The (CF₃)₃C• radical adds to the protonated or electron-deficient heterocyclic substrate (HetArH⁺). This addition typically occurs at the most electron-deficient position (e.g., C2 or C4 of a pyridine ring), forming a stabilized radical cation intermediate.

-

Rearomatization & Catalyst Regeneration: The radical cation intermediate is oxidized by the now-oxidized photocatalyst (PC⁺), which accepts an electron to regenerate the ground-state photocatalyst (PC), thus closing the catalytic cycle. This final step results in the expulsion of a proton (H⁺) and the formation of the final, rearomatized perfluoro-tert-butylated product.

Mechanistic Diagram

Caption: Photocatalytic cycle for Minisci-type perfluoro-tert-butylation.

References

- Koike, T., & Akita, M. (2019). Photoredox-Catalyzed C–F Bond Allylation of Perfluoroalkylarenes at the Benzylic Position.

-

Wang, Q., Ni, C., & Hu, J. (2021). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF. Angewandte Chemie International Edition, 60(50), 27318–27323. [Link]

-

Zhang, R., Zhou, S., Li, Y., Wu, Y., & Chen, C. (2023). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications, 14(1), 1-11. [Link]

-

Carl Roth GmbH + Co. KG. Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol D2. [Link]

-

JETIR. Photocatalytic C(sp3) radical generation via C–H, C–C, and C–X bond cleavage. Journal of Emerging Technologies and Innovative Research, 3(1). [Link]

-

Zhang, R., et al. (2024). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. Nature Communications. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]

-

NIST. Propane, 1,1,1,3,3,3-hexafluoro-2-trifluoromethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Bromo-1,1,1,3,3,3-hexafluoropropane. [Link]

-

ResearchGate. Access to perfluoro-tert-butylated molecules. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Perfluoro-tert-butylation Reactions

Welcome to the technical support center for perfluoro-tert-butylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the perfluoro-tert-butyl (PFtB) group into organic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

The introduction of the sterically demanding and electron-withdrawing perfluoro-tert-butyl group presents unique challenges. This guide is structured to address common side reactions and experimental pitfalls through a detailed Troubleshooting Guide and a comprehensive FAQ section.

Troubleshooting Guide

This section addresses specific issues you may encounter during your perfluoro-tert-butylation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Nucleophilic Perfluoro-tert-butylation

Question: I am attempting a nucleophilic perfluoro-tert-butylation using a source of perfluoro-tert-butyl anion, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in nucleophilic perfluoro-tert-butylation are a common challenge, often stemming from the inherent properties of the perfluoro-tert-butyl anion and the reaction conditions. Here’s a breakdown of potential causes and solutions:

Causality: The perfluoro-tert-butyl anion, (CF₃)₃C⁻, is a sterically bulky and weakly nucleophilic species due to the strong electron-withdrawing nature of the three trifluoromethyl groups.[1] Its instability can also be a significant factor.[1][2]

Troubleshooting Steps:

-

Anion Generation and Stability:

-

Inefficient Generation: Ensure your method for generating the (CF₃)₃C⁻ anion is efficient. For instance, when using 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and a fluoride source like cesium fluoride (CsF), the consecutive triple-fluorination needs to proceed effectively.[3][4]

-

Anion Instability: The (CF₃)₃C⁻ anion can be unstable. Once generated, it should be trapped by the electrophile in situ as quickly as possible. Running the reaction at low temperatures may enhance the anion's stability.

-

-

Substrate Reactivity:

-

Steric Hindrance: The significant steric bulk of the perfluoro-tert-butyl group can hinder its approach to the electrophilic center of your substrate.[2][5] If your substrate is also sterically congested, the reaction rate may be extremely slow. Consider using a less hindered substrate if possible, or explore alternative synthetic routes.

-

Electrophilicity: The (CF₃)₃C⁻ anion is a weak nucleophile and requires a highly reactive electrophile.[1] Reactions with alkyl halides and activated aryl systems (via SₙAr) are more likely to be successful.[1][3] For less reactive substrates, consider alternative strategies like radical perfluoro-tert-butylation.

-

-

Reaction Conditions:

-

Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are often used to facilitate the formation and reaction of the anion.

-

Fluoride Source and Activators: When using fluoride to generate the anion, the nature of the fluoride salt is important. CsF is generally more effective than KF due to its higher solubility and the greater nucleophilicity of the "naked" fluoride ion.[5] The addition of crown ethers (e.g., 18-crown-6) can enhance the reactivity of KF.[5]

-

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield in nucleophilic perfluoro-tert-butylation.

Issue 2: Formation of Side Products in Aromatic Perfluoro-tert-butylation via Arynes

Question: I am performing an aromatic perfluoro-tert-butylation using an aryne precursor and a source of (CF₃)₃C⁻, but I am isolating significant amounts of fluorinated and/or brominated arenes as byproducts. Why is this happening and how can I suppress these side reactions?

Answer:

The formation of halogenated arenes is a classic example of competitive nucleophilic attack on the highly reactive aryne intermediate.

Causality: Arynes are extremely reactive intermediates that can be trapped by any nucleophile present in the reaction mixture. When generating the (CF₃)₃C⁻ anion from precursors that also release other nucleophiles, such as fluoride (F⁻) or bromide (Br⁻) ions, these smaller and often more nucleophilic species can compete with the bulky (CF₃)₃C⁻ anion for the aryne.[5]

Troubleshooting Steps:

-

Choice of (CF₃)₃C⁻ Source:

-